Aromadendrin

Catalog No.
S519366
CAS No.
480-20-6
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aromadendrin

CAS Number

480-20-6

Product Name

Aromadendrin

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m0/s1

InChI Key

PADQINQHPQKXNL-LSDHHAIUSA-N

SMILES

O=C1[C@H](O)[C@@H](C2=CC=C(O)C=C2)OC3=CC(O)=CC(O)=C13

Solubility

Soluble in DMSO

Synonyms

aromadedrin, aromadendrin, dihydro-kaempferol, dihydro-kempferol, dihydrokaempferol, dihydrokempferol

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Description

The exact mass of the compound Aromadendrin is 288.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Immunology: Inhibition of T Cell Activation

Aromadendrin has been studied for its inhibitory effect on T cell activity, with the aim of identifying a non-cytotoxic immunosuppressive reagent .

Method of Application: The effect of aromadendrin on the activity, cell viability, and proximal signal transduction of activated T cells was evaluated using conventional and qualitative PCR, MTT assays, flow cytometry, and Western blotting .

Results: Aromadendrin effectively regulated IL-2 and IFNγ production in vitro from activated Jurkat T cells without cytotoxicity . Pre-treatment with aromadendrin also suppressed the expression levels of surface molecules CD69, CD25, and CD40L . Reduced calcium (Ca 2+) influx in activated T cells pre-treated with aromadendrin was observed . Western blotting revealed that aromadendrin blocked the dephosphorylation of nuclear factor of activated T (NFAT) cells and its nuclear translocation . The involvement of the NFκB and MAPK pathways in the inhibitory effect of aromadendrin was also demonstrated .

Neurology: Acceleration of Amyloid Fibrillization

Aromadendrin has been repurposed as a dual amyloid promoter to accelerate amyloid aggregation/fibrillization and reduce neuroblastoma/insulinoma toxicity of both Aβ 42 (associated with Alzheimer’s disease) and hIAPP 37 (associated with Type II diabetes) .

Method of Application: ThT, AFM, and CD results were used to evaluate the effect of adding aromadendrin to amyloid solutions with 1 to 5 molar ratios .

Results: Aromadendrin caused significant acceleration in Aβ 42 fibrillization by 86–114% and hIAPP fibrillization by 20–68% as evidenced by shortening or bypassing of the lag phase, promoting the growth phase, and rapidly converting the amyloid species towards the higher ordered β-structure-rich aggregates . Aromadendrin-treated cell samples enabled the rescue of cells from both Aβ- and hIAPP-induced toxicity by increasing cell viability by 12–15% (Aβ) and 10–49% (hIAPP) and reducing cell apoptosis by 45–67% (Aβ) and 10–30% (hIAPP) .

Aromadendrin, also known as dihydrokaempferol, has the chemical formula C₁₅H₁₂O₆ and is characterized by its tetrahydroxyflavanone structure. It belongs to a larger class of compounds known as flavonoids, which are known for their antioxidant properties and role in plant pigmentation. Aromadendrin exhibits a unique arrangement of hydroxyl groups on its flavonoid backbone, contributing to its biological activities and interactions .

Aromadendrin has been shown to exhibit various biological activities in scientific studies. These include:

  • Antioxidant activity: Aromadendrin scavenges free radicals, which can help protect cells from oxidative damage [].
  • Anticancer properties: Studies suggest Aromadendrin may inhibit the growth of some cancer cell lines [].
  • Anti-amyloidogenic effects: Research indicates Aromadendrin may influence the formation of amyloids, protein aggregates linked to Alzheimer's disease [].

The exact mechanisms underlying these activities are still being explored. However, the structure of Aromadendrin with its hydroxyl groups might contribute to its antioxidant and anti-amyloidogenic properties [, ].

Aromadendrin can undergo various chemical transformations. One notable reaction involves the reduction of aromadendrin to produce (+)-leucopelargonidin using sodium borohydride. This transformation highlights the compound's reactivity and potential utility in organic synthesis . Additionally, aromadendrin can be acylated to form derivatives such as (2R,3R)-trans-aromadendrin-7-O-beta-D-glucopyranoside-6′′-(4′′′-hydroxy-2′′′-methylene butanoate), which has been isolated from the stem bark of Afzelia bella .

Aromadendrin exhibits a wide range of biological activities. Research indicates that it possesses anti-inflammatory, antioxidant, and antiproliferative properties. For instance, studies have shown that aromadendrin can inhibit T cell activation by regulating calcium influx and modulating nuclear factor of activated T cell activity . Furthermore, it has demonstrated protective effects against neuronal cell death induced by methamphetamine by regulating endoplasmic reticulum stress and enhancing the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway .

Aromadendrin can be synthesized through several methods:

  • Natural Extraction: It can be isolated from plant sources such as C. retusus flowers through methanol extraction followed by partitioning and chromatography techniques .
  • Chemical Synthesis: Aromadendrin can also be synthesized in the laboratory through various organic reactions, including reduction processes that convert other flavonoids into aromadendrin .

The applications of aromadendrin are diverse:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, aromadendrin is being explored for use in treating conditions such as cancer and neurodegenerative diseases .
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on skin cells.
  • Food Industry: Aromadendrin may also find applications as a natural preservative or health supplement due to its beneficial effects on health.

Interaction studies have revealed that aromadendrin can influence various biological pathways:

  • It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinase pathways, which are crucial in immune responses and inflammation .
  • Aromadendrin has been shown to modulate oxidative stress responses by activating the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway, enhancing cellular defense mechanisms against oxidative damage .

Aromadendrin shares structural similarities with several other flavonoids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
DihydrokaempferolFlavanonolPrecursor to aromadendrin; less hydroxylation
KaempferolFlavonolMore widespread in plants; fewer hydroxyl groups
QuercetinFlavonolKnown for stronger antioxidant properties; more common
MyricetinFlavonolExhibits higher anti-inflammatory activity

Aromadendrin stands out due to its specific arrangement of hydroxyl groups that enhance its biological activities compared to these similar compounds. Its unique interactions within various biological systems make it a subject of ongoing research for potential therapeutic benefits.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

288.06338810 g/mol

Monoisotopic Mass

288.06338810 g/mol

Boiling Point

638.00 to 639.00 °C. @ 760.00 mm Hg

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

247 - 249 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7YA4640575

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

480-20-6

Wikipedia

Aromadendrin
Gyrophoric_acid

Dates

Modify: 2023-08-15
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12: Chaipukdee N, Kanokmedhakul S, Lekphrom R, Kanokmedhakul K. Two new flavanonols from the bark of Akschindlium godefroyanum. Nat Prod Res. 2014;28(3):191-5. doi: 10.1080/14786419.2013.866113. Epub 2013 Dec 20. PubMed PMID: 24354343.
13: Lee JW, Kim NH, Kim JY, Park JH, Shin SY, Kwon YS, Lee HJ, Kim SS, Chun W. Aromadendrin Inhibits Lipopolysaccharide-Induced Nuclear Translocation of NF-κB and Phosphorylation of JNK in RAW 264.7 Macrophage Cells. Biomol Ther (Seoul). 2013 May 30;21(3):216-21. doi: 10.4062/biomolther.2013.023. PubMed PMID: 24265867; PubMed Central PMCID: PMC3830120.
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